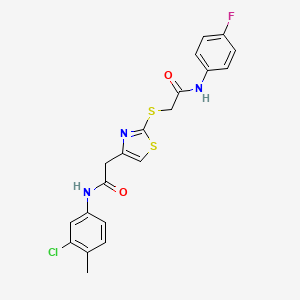

N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

This compound is a thiazole-containing acetamide derivative with a complex structure featuring a 3-chloro-4-methylphenyl group and a 4-fluorophenylamino moiety linked via a thioether bridge.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2S2/c1-12-2-5-15(8-17(12)21)24-18(26)9-16-10-28-20(25-16)29-11-19(27)23-14-6-3-13(22)4-7-14/h2-8,10H,9,11H2,1H3,(H,23,27)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQNVRXXYYXQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 437.9 g/mol. The compound features a thiazole moiety, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClFN3O2S |

| Molecular Weight | 437.9 g/mol |

| LogP | 4.7857 |

| Polar Surface Area (PSA) | 58.07 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study on thiazole derivatives demonstrated that these compounds exhibited significant antiproliferative effects against various cancer cell lines, including liver (HepG2) and prostate (PC-3) cancer cells. The IC50 values for some derivatives were found to be as low as 1.61 µg/mL, indicating potent cytotoxicity .

Mechanism of Action:

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For example, compounds targeting the VEGFR-2 and AKT pathways showed promising results in inducing apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown notable antibacterial activity. Research indicates that derivatives containing thiazole rings possess significant antibacterial effects against various bacterial strains. The compound's structure allows it to interact effectively with bacterial cell membranes, leading to cell lysis and death .

Case Studies

-

Study on Thiazole Derivatives:

- A series of thiazole-based compounds were synthesized and tested for their biological activities. The study revealed that modifications to the thiazole ring significantly influenced the cytotoxicity against cancer cells.

- Findings: Compounds with electron-donating groups at specific positions on the phenyl ring enhanced cytotoxic activity.

-

Antibacterial Testing:

- A comparative analysis was conducted on various thiazole derivatives against Gram-positive and Gram-negative bacteria.

- Results: The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibit promising antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole compounds have demonstrated significant antimicrobial activity in vitro, suggesting that the thiazole moiety in this compound may be responsible for its efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer (e.g., MCF7 cell line). The mechanism of action appears to involve interference with specific cellular pathways related to cancer cell survival and proliferation . Molecular docking studies have further elucidated the binding interactions between the compound and target proteins involved in cancer progression .

Case Studies and Research Findings

- Synthesis and Characterization : The synthesis of this compound has been documented using various synthetic routes involving simple transformations and commercially available reagents . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens, with some derivatives showing enhanced potency compared to standard antibiotics . Additionally, anticancer assays have revealed that certain derivatives can effectively reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

- Crystal Packing and Stability : Dichlorophenyl-thiazolylacetamide derivatives (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) form inversion dimers via N–H⋯N hydrogen bonds, enhancing crystalline stability . The target compound’s methyl group may disrupt such interactions, affecting solubility or melting point.

- Molecular Weight and Lipophilicity: The molecular weight (~500–600 g/mol) of quinazolinone-thiazole hybrids (e.g., Compound 9: 568.05 g/mol) correlates with moderate cellular permeability .

Key Data Table: Comparative Analysis of Analogous Compounds

TMB = 3,4,5-trimethoxybenzyl

Research Implications and Gaps

- Activity Prediction: The target compound’s dual halogenation may synergize inhibitory effects on kinases (e.g., EGFR or BRAF) compared to mono-halogenated analogs .

- Synthetic Challenges : Introducing the 3-chloro-4-methylphenyl group may require optimized coupling conditions to avoid steric hindrance .

- Unanswered Questions: No data exist on the compound’s solubility, metabolic stability, or toxicity. Comparative studies with N-(4-phenylthiazol-2-yl)acetamide () could clarify the impact of the 4-fluorophenylamino-thioether moiety.

Q & A

Q. What are the key synthetic strategies for preparing N-(3-chloro-4-methylphenyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via cyclization reactions, often using thiourea derivatives and α-halo ketones under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Introduction of the thioether linkage by reacting the thiazole intermediate with 2-((4-fluorophenyl)amino)-2-oxoethyl mercaptan in the presence of a base like triethylamine and a polar aprotic solvent (e.g., DMF) .

- Step 3 : Final acylation of the amine group on the 3-chloro-4-methylphenyl moiety using chloroacetyl chloride or activated esters, monitored by TLC .

- Critical Parameters : Solvent choice (e.g., dichloromethane for acylation), temperature control (±2°C), and stoichiometric ratios to minimize side products .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, acetamide carbonyl at δ ~170 ppm) and confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiazole and acetamide moieties .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen this compound?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293, HeLa) to assess IC₅₀ values and selectivity indices .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR tyrosine kinase) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the thioether intermediate?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation) while maintaining solubility .

- Catalytic Additives : Use 1–2 mol% of KI to enhance nucleophilic substitution efficiency at the thiol group .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield by 15–20% .

- In Situ Monitoring : Real-time FTIR to track thiolate anion formation and adjust reagent addition rates .

Q. What computational approaches can predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or β-lactamases). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the fluorophenyl group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, analyzing RMSD and binding free energy (MM/PBSA) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Phase or MOE .

Q. How can structural modifications resolve low aqueous solubility observed in pharmacokinetic studies?

- Methodological Answer :

- Pro-Drug Design : Introduce phosphate esters at the acetamide nitrogen, which hydrolyze in vivo to the active form .

- PEGylation : Attach polyethylene glycol (PEG-400) chains to the thiazole nitrogen via ester linkages, enhancing solubility without compromising activity .

- Salt Formation : Prepare hydrochloride or mesylate salts, characterized by XRD to confirm crystallinity and solubility improvements .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for interactions with purified proteins .

- Metabolomic Profiling : LC-MS/MS analysis of treated cells to identify pathway perturbations (e.g., TCA cycle intermediates, ROS levels) .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma concentration-time profiles (AUC, Cmax) via LC-MS to assess absorption limitations .

- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs vs. plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.